molecular formula C18H18O2 B12611852 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one CAS No. 918138-99-5

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one

Cat. No.: B12611852
CAS No.: 918138-99-5
M. Wt: 266.3 g/mol
InChI Key: FNOHBBGLHPWKMJ-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one is a chalcone-derived compound characterized by a pent-1-en-3-one backbone substituted with a hydroxyphenylmethyl group at position 2 and a phenyl group at position 1. Its molecular formula is C₁₉H₁₈O₂, with a molecular weight of 278.35 g/mol. The compound features an α,β-unsaturated ketone system, which is common in chalcones and associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No.

918138-99-5

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one

InChI

InChI=1S/C18H18O2/c1-2-17(19)16(13-14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3

InChI Key

FNOHBBGLHPWKMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylacetaldehyde with acetophenone under basic conditions, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and form the final product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the necessary chemical transformations under milder conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one (Target) C₁₉H₁₈O₂ 278.35 - 2-Hydroxy(phenyl)methyl
- 1-Phenyl
Expected α,β-unsaturated ketone reactivity; potential biological activity inferred from analogs .
1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one C₁₇H₁₆O₂ 252.31 - 2-Hydroxy-5-methylphenyl
- 3-(2-methylphenyl)
Crystallographically characterized; chalcone framework used in antimicrobial studies.
3-PENTEN-1-ONE, 1-(2-HYDROXY-4-METHOXYPHENYL)-3-METHYL C₁₃H₁₆O₃ 220.27 - 2-Hydroxy-4-methoxyphenyl
- 3-Methyl
Enhanced solubility due to methoxy group; used in organic synthesis intermediates.
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 - 2-Hydroxyphenyl
- 3-Methylbutanone
High purity (≥95%); applications in pharmaceuticals and materials science.
7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone C₂₀H₂₂O₃ 310.39 - 4-Hydroxyphenyl
- 5-Methoxy
- 1-Phenyl
Extended carbon chain; potential role in lipid metabolism studies.
2-[(4-Chlorophenyl)(2-hydroxy-5-oxo-pent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one C₁₈H₁₆ClO₄ 346.77 - 4-Chlorophenyl
- 2-Hydroxy-5-oxo-pentenyl
- Cyclopentenone
Complex polycyclic structure; studied for synthetic challenges and electronic effects of Cl .

Key Comparative Insights:

Structural Variations and Reactivity: The target compound shares the chalcone backbone with 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one , but its extended pentenone chain and bulky hydroxyphenylmethyl group may reduce solubility compared to smaller analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one . Substitution with methoxy groups (e.g., in ) enhances solubility and electron-donating effects, whereas chlorine (e.g., in ) introduces electron-withdrawing properties, altering reactivity.

Biological and Industrial Applications :

  • Chalcones like the target compound are explored for antimicrobial and anticancer activities due to their α,β-unsaturated ketone moiety, which can interact with biological nucleophiles .
  • The high purity and stability of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one highlight its suitability for pharmaceutical development, whereas polycyclic analogs (e.g., ) are often prioritized for synthetic chemistry challenges.

Synthetic Considerations :

  • The synthesis of this compound likely follows Claisen-Schmidt condensation, a common method for chalcones . However, steric hindrance from the phenyl groups may necessitate optimized reaction conditions.

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